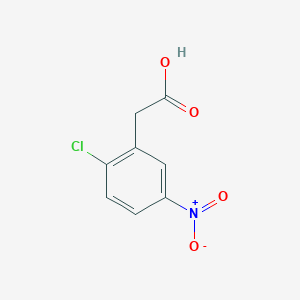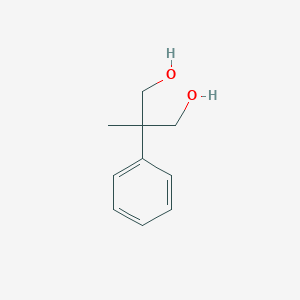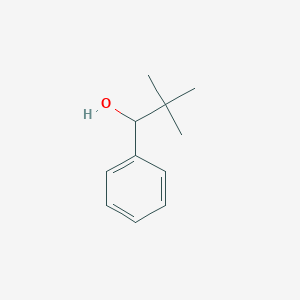
2,2-Dimetil-1-fenil-1-propanol
Descripción general
Descripción
2,2-Dimethyl-1-phenyl-1-propanol is an organic compound with the molecular formula C11H16O. It is also known by other names such as benzenemethanol, α-(1,1-dimethylethyl)-, and tert-butylphenylmethanol . This compound is characterized by a phenyl group attached to a tertiary carbon, which is further bonded to a hydroxyl group and two methyl groups. It is a secondary alcohol and is often used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-phenyl-1-propanol has several applications in scientific research:
Chemistry: It is used in the preparation of 2,2-dimethylpropiophenone and other complex molecules.
Biology: The compound’s steric properties can be leveraged in biochemical studies to understand enzyme-substrate interactions and other biological processes.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
Target of Action
As an alcohol, it may interact with various enzymes and receptors within the body .
Mode of Action
It has been reported to undergo reactions such as transfer hydrogenolysis catalyzed by raney nickel and raney cobalt . It’s also involved in kinetic resolution using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film .
Biochemical Pathways
It’s known to participate in sn1 reactions .
Result of Action
It has been used in the preparation of 2,2-dimethylpropiophenone .
Action Environment
It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Métodos De Preparación
The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of benzylmagnesium chloride with acetone.
Hydrogenolysis: Another method involves the transfer hydrogenolysis of 2,2-Dimethyl-1-phenyl-1-propanol using Raney nickel or Raney cobalt as catalysts.
Kinetic Resolution: This method uses a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film to achieve kinetic resolution of the compound.
Análisis De Reacciones Químicas
2,2-Dimethyl-1-phenyl-1-propanol undergoes various chemical reactions, including:
Hydrogenolysis: As mentioned earlier, the compound can undergo transfer hydrogenolysis using Raney nickel or Raney cobalt.
Substitution: The hydroxyl group in 2,2-Dimethyl-1-phenyl-1-propanol can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions include 2,2-dimethylpropiophenone and other derivatives depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
2,2-Dimethyl-1-phenyl-1-propanol can be compared with other similar compounds such as:
2,2-Dimethylpropiophenone: This compound is a direct derivative of 2,2-Dimethyl-1-phenyl-1-propanol and is used in similar applications.
2-Phenyl-2-propanol: Another secondary alcohol with a phenyl group, but with different steric properties and reactivity.
tert-Butylphenylmethanol: Similar in structure but with variations in the position of the hydroxyl group and methyl groups.
These comparisons highlight the unique steric and chemical properties of 2,2-Dimethyl-1-phenyl-1-propanol, making it valuable in specific research and industrial applications.
Propiedades
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRFTBNIZWMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-64-1 | |
| Record name | 2,2-Dimethyl-1-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2-Dimethyl-1-phenyl-1-propanol studied in the context of enantiomeric separation?
A: 2,2-Dimethyl-1-phenyl-1-propanol exists as a pair of enantiomers due to its chiral center. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceuticals and other fields. This compound serves as a model system to investigate and develop efficient methods for enantiomer separation. [, ]
Q2: What analytical techniques are effective in differentiating between the enantiomers of 2,2-Dimethyl-1-phenyl-1-propanol?
A2: Two main techniques have proven successful:
Q3: Are there other approaches for the optical resolution of 2,2-Dimethyl-1-phenyl-1-propanol?
A: Beyond the previously mentioned methods, research has explored using silica nanoparticles grafted with chiral helicene moieties for the kinetic resolution of aromatic alcohols like 2,2-Dimethyl-1-phenyl-1-propanol. This approach leverages the selective formation of aggregates between the chiral nanoparticles and one enantiomer, leading to its preferential precipitation and subsequent isolation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


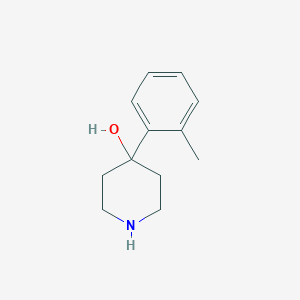

![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
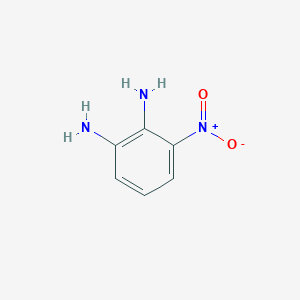

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B188714.png)
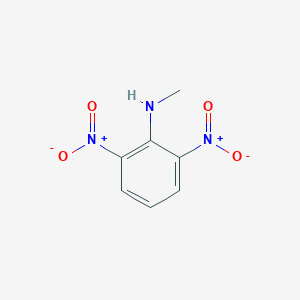
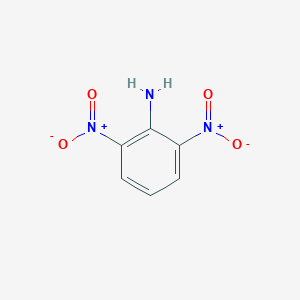
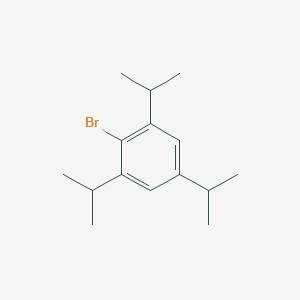
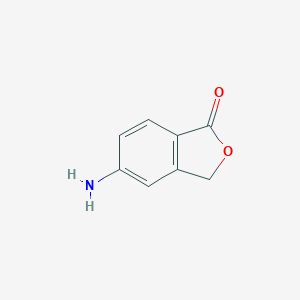
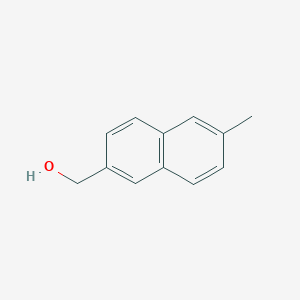
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
